Cas no 126617-98-9 ((2-(methoxymethyl)phenyl)boronic acid)
(2-(methoxymethyl)phenyl)boronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxymethylbenzeneboronic acid
- 2-(Methoxymethyl)phenylboronic acid
- (2-(Methoxymethyl)phenyl)boronic acid
- 2-(Methoxymethyl)benzeneboronic acid
- 2-METHOXYMETHYLPHENYLBORONIC ACID
- [2-(methoxymethyl)phenyl]boronic acid
- BORONICACID, [2-(METHOXYMETHYL)PHENYL]- (9CI)
- AKOS BRN-0211
- 2-(Methoxymethyl)Phenylboronic
- 2-Methoxymethylphebylboronic acid
- 2-Methoxymethyl phenylboronic acid
- Boronic acid, [2-(methoxymethyl)phenyl]-
- PubChem7997
- 2-MethoxymethylbenzeneboronicAcid
- (2-(methoxymethyl)phenyl)boronic acid
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- MDL: MFCD03412110
- Inchi: 1S/C8H11BO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5,10-11H,6H2,1H3
- InChI Key: JHPPAFXQJZJGEP-UHFFFAOYSA-N
- SMILES: O(C)CC1C=CC=CC=1B(O)O
Computed Properties
- Exact Mass: 166.08000
- Monoisotopic Mass: 166.0801244 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.7
- Molecular Weight: 165.98
Experimental Properties
- Boiling Point: 309.8℃ at 760 mmHg
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 49.69000
- LogP: -0.48720
(2-(methoxymethyl)phenyl)boronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
(2-(methoxymethyl)phenyl)boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078685-1g |
2-Methoxymethylbenzeneboronic acid |
126617-98-9 | 95% | 1g |
£14.00 | 2022-03-01 | |
| Fluorochem | 078685-5g |
2-Methoxymethylbenzeneboronic acid |
126617-98-9 | 95% | 5g |
£45.00 | 2022-03-01 | |
| Fluorochem | 078685-10g |
2-Methoxymethylbenzeneboronic acid |
126617-98-9 | 95% | 10g |
£86.00 | 2022-03-01 | |
| Fluorochem | 078685-25g |
2-Methoxymethylbenzeneboronic acid |
126617-98-9 | 95% | 25g |
£206.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M180946-1g |
(2-(methoxymethyl)phenyl)boronic acid |
126617-98-9 | 98% | 1g |
¥71.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M180946-250mg |
(2-(methoxymethyl)phenyl)boronic acid |
126617-98-9 | 98% | 250mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M180946-5g |
(2-(methoxymethyl)phenyl)boronic acid |
126617-98-9 | 98% | 5g |
¥330.90 | 2023-09-01 | |
| Alichem | A019118957-25g |
(2-(Methoxymethyl)phenyl)boronic acid |
126617-98-9 | 97% | 25g |
244.02 USD | 2021-06-16 | |
| ChemScence | CS-W003051-5g |
2-(Methoxymethyl)benzeneboronic acid |
126617-98-9 | 99.78% | 5g |
$50.0 | 2022-04-28 | |
| ChemScence | CS-W003051-10g |
2-(Methoxymethyl)benzeneboronic acid |
126617-98-9 | 99.78% | 10g |
$94.0 | 2022-04-28 |
(2-(methoxymethyl)phenyl)boronic acid Suppliers
(2-(methoxymethyl)phenyl)boronic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (2-(methoxymethyl)phenyl)boronic acid
Introduction to (2-(methoxymethyl)phenyl)boronic acid (CAS No. 126617-98-9)
(2-(methoxymethyl)phenyl)boronic acid (CAS No. 126617-98-9) is a versatile organic compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 2-(methoxymethyl)phenylboronic acid, is characterized by its unique boronic acid functionality and a methoxymethyl substituent on the phenyl ring. These structural features endow it with a range of useful properties, making it a valuable reagent in various chemical reactions and applications.
The chemical structure of (2-(methoxymethyl)phenyl)boronic acid consists of a phenyl ring with a methoxymethyl group attached at the 2-position and a boronic acid group at the para position. The boronic acid moiety is particularly noteworthy due to its ability to form stable complexes with various functional groups, such as alcohols, amines, and carboxylic acids. This property makes (2-(methoxymethyl)phenyl)boronic acid an excellent ligand in transition metal-catalyzed reactions, particularly in Suzuki-Miyaura coupling reactions.
In the context of organic synthesis, (2-(methoxymethyl)phenyl)boronic acid has been extensively used as a building block for the synthesis of complex organic molecules. Its reactivity and functional group compatibility allow for the construction of diverse molecular architectures, which are crucial in the development of new pharmaceuticals, agrochemicals, and advanced materials. Recent studies have highlighted its role in the synthesis of bioactive compounds, such as anticancer agents and antiviral drugs.
The methoxymethyl substituent on the phenyl ring of (2-(methoxymethyl)phenyl)boronic acid provides additional synthetic utility by enhancing solubility and stability. This feature is particularly important in reaction conditions that require solubility in polar solvents or under basic conditions. The methoxymethyl group can also serve as a protecting group for other functional groups during multi-step syntheses, which can be selectively removed at later stages to introduce new functionalities.
In medicinal chemistry, (2-(methoxymethyl)phenyl)boronic acid has shown promise as a scaffold for the design of novel therapeutic agents. Its ability to form stable complexes with biological targets, such as enzymes and receptors, makes it an attractive candidate for drug discovery. For instance, researchers have utilized this compound to develop inhibitors for specific enzymes involved in disease pathways, such as kinases and proteases. These inhibitors have demonstrated potent activity in vitro and in vivo, suggesting potential therapeutic applications.
Beyond its use in organic synthesis and medicinal chemistry, (2-(methoxymethyl)phenyl)boronic acid has found applications in materials science. Its boronic acid functionality can be exploited to create self-healing materials and stimuli-responsive polymers. For example, boronic acid-based polymers have been developed that can heal themselves upon exposure to specific stimuli, such as changes in pH or temperature. These materials have potential applications in areas such as coatings, adhesives, and biomedical devices.
The synthesis of (2-(methoxymethyl)phenyl)boronic acid typically involves several steps, including the formation of the methoxymethyl-substituted phenyl derivative followed by the introduction of the boronic acid group. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the reaction of 2-bromomethoxytoluene with boron trifluoride etherate to form the corresponding boronate ester, which can then be hydrolyzed to yield the desired boronic acid.
In terms of safety and handling, while (2-(methoxymethyl)phenyl)boronic acid is generally considered safe under standard laboratory conditions, appropriate precautions should be taken to avoid exposure to skin or inhalation. It is recommended to handle this compound using standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and goggles.
To summarize, (2-(methoxymethyl)phenyl)boronic acid (CAS No. 126617-98-9) is a multifaceted compound with significant potential in various scientific disciplines. Its unique chemical structure and reactivity make it an indispensable reagent in organic synthesis, medicinal chemistry, and materials science. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
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